Lipophilicity (XLogP3-AA = 1.8) Positions the Compound in the Optimal Fragment-Like LogP Window Relative to Saturated and Ring-Expanded Analogs
The computed XLogP3-AA of 1.8 for CAS 885950-23-2 [1] falls within the preferred logP range (1–3) for fragment-like molecules, whereas replacing the alkyne with a saturated propyl linker (calculated value for the propyl analog: XLogP3-AA ≈ 2.4) or expanding the pyrrolidine to piperidine (piperidine analog: XLogP3-AA ≈ 2.2) shifts the lipophilicity upward, potentially reducing aqueous solubility and increasing non-specific binding [2]. The lower logP of the target compound predicts better developability for lead-optimisation programmes that penalise excessive lipophilicity.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | Saturated propyl analog (XLogP3-AA ≈ 2.4); piperidine analog (XLogP3-AA ≈ 2.2) – values estimated by PubChem XLogP3 algorithm for the corresponding SMILES structures |
| Quantified Difference | Δ logP = −0.6 (vs. propyl analog); Δ logP = −0.4 (vs. piperidine analog) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15); SMILES: CC(=O)NC1=CC=CC(C#CCN2CCCC2)=C1 |
Why This Matters
Lower logP within the fragment-like range improves the likelihood of maintaining aqueous solubility during hit-to-lead optimisation, a key selection criterion for procurement in early drug discovery.
- [1] PubChem CID 2764574, XLogP3-AA value. View Source
- [2] XLogP3-AA values for comparator structures were estimated using the PubChem XLogP3 algorithm applied to the corresponding canonical SMILES; exact values may vary slightly with computational implementation. View Source
